(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and a phenylsulfonyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Starting with pyridine, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated pyridine.
Phenylsulfonyl Group Addition: The phenylsulfonyl group is introduced via sulfonylation, often using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- (5-Iodopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence its reactivity, biological activity, and overall utility in various applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-10-13(11-19-12-14)17(21)20-8-6-16(7-9-20)24(22,23)15-4-2-1-3-5-15/h1-5,10-12,16H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDUWZCTGCZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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